2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives often involves complex reactions such as the Friedländer synthesis, which is utilized for the formation of related compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (Lindström, 1995). Another example is the reaction of 2-chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates, leading to various imidazo[4,5-b]pyridine derivatives (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. The presence of substituents such as chloro and methyl groups influences the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure analysis of similar compounds provides insight into their structural features, as seen in the work on 6-phenyl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Chemical Reactions and Properties
Imidazo[4,5-b]pyridines undergo various chemical reactions due to their reactive sites, such as substitution, nitration, and cyclization reactions. The functionalities present in the molecule, such as the chloro group, allow for further chemical modifications and the formation of diverse derivatives, which can be tailored for specific applications (Jin, 2010).
Physical Properties Analysis
The physical properties of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]Pyridine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are crucial for its handling, storage, and application in various fields. Studies on related imidazo[4,5-b]pyridines provide a basis for understanding these aspects (Santaniello, Price, & Murray, 2017).
Scientific Research Applications
Heterocyclic Chemistry and Coordination Complexes
Research on heterocyclic compounds, such as those related to imidazo[4,5-b]pyridine, focuses on their chemistry and properties. For instance, studies on compounds containing benzimidazole and benzthiazole derivatives explore their preparation, properties, and applications in forming complex compounds. These compounds are investigated for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such research identifies potential areas for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Research
Compounds related to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are also significant in biological and medicinal research. For example, pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are highlighted for their applications in developing drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).
Optical Sensors and Chemosensing
Derivatives of imidazo[4,5-b]pyridine and related heterocyclic compounds have been utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Pyrimidine derivatives, in particular, are emphasized for their capability to form coordination and hydrogen bonds, making them suitable for sensing probes. This review covers pyrimidine-based optical sensors and highlights their importance in creating novel chemosensing materials (Jindal & Kaur, 2021).
properties
IUPAC Name |
2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHVDKVSPHQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400852 | |
Record name | 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
CAS RN |
887354-13-4 | |
Record name | 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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